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molecular formula C6H9N3O B1317171 2-Hydrazino-6-methoxypyridine CAS No. 74677-60-4

2-Hydrazino-6-methoxypyridine

Cat. No. B1317171
M. Wt: 139.16 g/mol
InChI Key: BYKHMSRXEDLDRS-UHFFFAOYSA-N
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Patent
US04315982

Procedure details

90 g (0.626 mol) of 6-methoxy-2-chloropyridine and 313.4 g of hydrazine hydrate were refluxed for 18 hours with stirring. The reaction mixture was cooled and the oil of the bottom layer was separated. The top layer was extracted three times with diethyl ether (total volume of 450 ml). The oil and the bottom layer left after extraction with diethyl ether were distilled under reduced pressure to remove the hydrazine hydrate. The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide and extracted twice with diethyl ether (total volume 300 ml). The ether extract was dried with potassium hydroxide and combined with the ether solution. The mixture was distilled to afford 22.2 g of the desired product having a boiling point of 144° to 150° C./19-20 mmHg (yield 25%). Upon cooling, the product crystallized providing crystals having a melting point of about 30° to 40° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
313.4 g
Type
reactant
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7](Cl)[CH:6]=[CH:5][CH:4]=1.O.[NH2:11][NH2:12]>>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:11][NH2:12])[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
COC1=CC=CC(=N1)Cl
Name
Quantity
313.4 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the oil of the bottom layer was separated
EXTRACTION
Type
EXTRACTION
Details
The top layer was extracted three times with diethyl ether (total volume of 450 ml)
WAIT
Type
WAIT
Details
The oil and the bottom layer left
EXTRACTION
Type
EXTRACTION
Details
after extraction with diethyl ether
DISTILLATION
Type
DISTILLATION
Details
were distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the hydrazine hydrate
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether (total volume 300 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with potassium hydroxide
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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